N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and two aromatic rings with methoxy and dimethyl substituents, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the attachment of the aromatic substituents. Common synthetic methods include:
Suzuki–Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the aromatic rings and the piperidine ring.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups to form hydroxyl groups.
Reduction: This reaction can reduce the sulfanyl group to a thiol group.
Substitution: This reaction can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the sulfanyl group can yield thiol derivatives .
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substituents but different core structure.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with acetyl and methoxy groups.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a pyrimidine ring, and multiple aromatic substituents. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-18-5-6-19(2)24(13-18)35-26-15-25(29-17-30-26)31-11-9-21(10-12-31)27(32)28-16-20-7-8-22(33-3)23(14-20)34-4/h5-8,13-15,17,21H,9-12,16H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRFBJGCXMMCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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